Fmoc-Asn(Mtt)-OH

Description

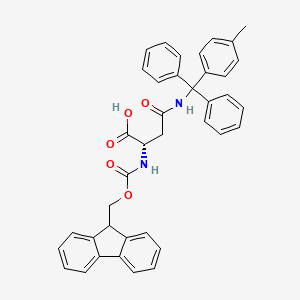

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZBWIYTHRCCFO-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101127264 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144317-22-6 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Orthogonal Protection

An In-Depth Technical Guide to Fmoc-Asn(Mtt)-OH: Properties, Structure, and Strategic Application

In the intricate field of Solid-Phase Peptide Synthesis (SPPS), the ability to selectively deprotect one functional group while others remain intact is paramount. This principle, known as an orthogonal protection strategy, is the key to creating complex peptides with site-specific modifications, such as branching, cyclization, or the attachment of reporter molecules.[1][2][3][4] Nα-Fmoc-Nβ-(4-Methyltrityl)-L-asparagine, or this compound, is a critical building block designed precisely for this purpose. It allows for the introduction of an asparagine residue whose side chain can be unmasked on-resin under exceptionally mild conditions, paving the way for advanced synthetic manipulations that are otherwise inaccessible with standard protecting groups. This guide provides a comprehensive overview of its chemical properties, structure, and field-proven protocols for its strategic application.

Core Chemical Properties and Structure

This compound is a white to off-white powder primarily utilized as a protected amino acid derivative in Fmoc-based SPPS.[5][6] Its defining feature is the combination of the base-labile Fmoc group for Nα-protection and the hyper-acid-sensitive Mtt group for side-chain protection.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 144317-22-6 | [5][7][8][9] |

| Molecular Formula | C₃₉H₃₄N₂O₅ | [5][7][8][9] |

| Molecular Weight | 610.70 g/mol | [5][7][8] |

| Appearance | White to off-white powder | [6] |

| Storage Temperature | -20°C to +8°C | [7][9] |

The unique functionality of this compound stems directly from its molecular architecture, which features three key components: the asparagine backbone, the temporary Nα-Fmoc protecting group, and the selectively removable Nβ-Mtt protecting group.

Caption: Chemical structure of this compound.

The Dichotomy of Protection: Understanding Fmoc and Mtt

The efficacy of this compound in SPPS is rooted in the differential lability of its two protecting groups.

-

The Fmoc Group (Nα-Protection): The 9-fluorenylmethoxycarbonyl group is the cornerstone of modern SPPS.[10] Its role is to temporarily block the α-amino group of the asparagine, preventing it from reacting during the coupling of the subsequent amino acid. After coupling, the Fmoc group is efficiently removed with a mild base, typically a solution of 20% piperidine in DMF, to expose the α-amine for the next coupling cycle.[11]

-

The Mtt Group (Side-Chain Protection): The 4-methyltrityl group is a member of the trityl family of protecting groups, which are characterized by their extreme sensitivity to acid.[12] Protecting the side-chain amide of asparagine is crucial to prevent dehydration to a nitrile species during the carbodiimide-mediated activation step, a common side reaction that leads to impurities.[13][14][15] The Mtt group provides robust protection throughout the iterative base treatments of Fmoc removal. Its true value lies in its selective cleavability. It can be quantitatively removed using a very dilute acid solution (e.g., 1% TFA), a condition under which more robust acid-labile groups like Boc, OtBu, and Trt (on other residues) remain fully intact, as does the linkage to most acid-sensitive resins.[16][17][18] This orthogonality is the gateway to sophisticated peptide modifications.

Strategic Application: On-Resin Site-Specific Modification

The selective deprotection of the asparagine side chain while the peptide remains anchored to the solid support opens a vast landscape of synthetic possibilities. Once the Mtt group is removed, the newly liberated primary amide can serve as a handle for further chemical transformations.

Key Applications Include:

-

Branched Peptides: A second peptide chain can be synthesized directly off the asparagine side chain.

-

Cyclic Peptides: The deprotected side chain can be used as an anchor point for cyclization with the N-terminus or another amino acid side chain within the sequence.[18]

-

Conjugation: Fluorescent dyes, chelating agents, lipids, or other functional moieties can be attached to the asparagine residue to create specialized probes or therapeutic agents.[19]

Experimental Protocol: Selective On-Resin Cleavage of the Mtt Group

This protocol describes a validated, reliable method for the selective removal of the Mtt group from the asparagine side chain on a resin-bound peptide.

Causality Behind the Method: The protocol is designed around the principle of controlled acidolysis. A highly diluted strong acid (TFA) is used to protonate and cleave the Mtt group, forming a stable Mtt cation. A scavenger (TIS) is included to irreversibly trap this cation, preventing it from reattaching to the peptide or causing other side reactions.[1][16][20] The process is repeated in short intervals to ensure complete cleavage while minimizing exposure time to the acid, thereby preserving other acid-sensitive groups.[21]

Materials:

-

Peptidyl-resin containing an Asn(Mtt) residue

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Reaction vessel suitable for SPPS

Cleavage Cocktail Preparation (1% TFA / 2% TIS in DCM):

-

To 97 mL of DCM, add 2 mL of TIS.

-

Carefully add 1 mL of TFA.

-

Mix thoroughly. Prepare this solution fresh before use.

Step-by-Step Protocol:

-

Resin Swelling: Swell the peptidyl-resin in DCM for 20-30 minutes.

-

Initial Wash: Drain the DCM and wash the resin twice with the cleavage cocktail (approx. 10 mL per gram of resin) for 30 seconds each to quickly displace the solvent.

-

Iterative Cleavage: a. Add the cleavage cocktail (10 mL/g resin) to the resin and shake gently for 2 minutes. A yellow-orange color in the solution indicates the presence of the released Mtt cation.[21] b. Drain the solution. c. Repeat steps 3a and 3b five to ten times, or until the drained solution is completely colorless, indicating the full removal of the Mtt group.

-

DCM Wash: Wash the resin thoroughly with DCM (5 x 10 mL/g) to remove residual acid and scavenger.

-

Neutralization: Wash the resin with 5% DIEA in DMF (2 x 10 mL/g) for 2 minutes each to neutralize any remaining acidic species.

-

Final Wash: Wash the resin with DMF (3 x 10 mL/g) followed by DCM (3 x 10 mL/g).

-

Confirmation: The resin is now ready for the subsequent on-resin modification at the deprotected asparagine side chain. A small sample of beads can be cleaved and analyzed by mass spectrometry to confirm the selective removal of the Mtt group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 144317-22-6 [amp.chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. peptide.com [peptide.com]

- 9. shop.bachem.com [shop.bachem.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. peptide.com [peptide.com]

- 13. advancedchemtech.com [advancedchemtech.com]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

- 17. researchgate.net [researchgate.net]

- 18. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

Understanding the 4-methyltrityl (Mtt) protecting group

An In-Depth Technical Guide to the 4-Methyltrityl (Mtt) Protecting Group

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the 4-methyltrityl (Mtt) protecting group, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, strategic applications, and field-proven methodologies that enable the synthesis of complex, modified peptides.

The Strategic Value of the Mtt Group in Peptide Synthesis

In the intricate architecture of peptide synthesis, progress is dictated by the precise control of reactivity. The 4-methyltrityl (Mtt) group is a highly acid-labile temporary protecting group used extensively in Fmoc-based SPPS.[1] It belongs to the family of trityl-based protecting groups, which includes the parent trityl (Trt) and 4-methoxytrityl (Mmt) groups.[2]

The strategic advantage of the Mtt group lies in its finely tuned acid lability. It is engineered to be removed under exceptionally mild acidic conditions that leave more robust acid-labile groups—such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ethers—as well as the acid-sensitive linkers of Wang or Rink Amide resins, completely intact.[3] This property of orthogonality is not merely a convenience; it is an enabling tool for creating complex molecular constructs like branched peptides, cyclic peptides, and peptides conjugated to labels or other molecules, directly on the solid support.[3][4][5]

The Mtt group is most frequently used to protect the side-chain functional groups of amino acids like Lysine, Ornithine, Histidine, Cysteine, Asparagine, and Glutamine.[2][6][7][8] Its increased lability compared to the standard Trt group allows for greater synthetic flexibility and precision.[1][6]

Caption: Chemical Structure of the 4-Methyltrityl Group.

Core Principles: Mechanism and Orthogonality

Understanding the chemical behavior of the Mtt group is critical to its successful application. Its utility is rooted in the stability of the carbocation formed during its acid-catalyzed cleavage.

Mechanism of Cleavage

The deprotection of an Mtt-protected amine (or thiol) is an acid-catalyzed process that proceeds via the formation of a resonance-stabilized triphenylmethyl cation. The methyl group at the 4-position of one phenyl ring provides additional electron-donating inductive effects, further stabilizing the resulting carbocation compared to the unsubstituted trityl cation. This enhanced stability is the reason for its heightened acid lability.

The cleavage reaction is an equilibrium process. To drive the deprotection to completion and prevent the highly electrophilic Mtt cation from reattaching to the newly liberated nucleophile or alkylating sensitive residues like Tryptophan or Methionine, a "scavenger" is included in the deprotection cocktail.[9][10] Common scavengers include trialkylsilanes like triisopropylsilane (TIS) or triethylsilane (TES), which irreversibly quench the cation.[7]

Caption: Mtt Group Cleavage and Cation Scavenging Mechanism.

Orthogonality in Practice

The Mtt group's primary role is to provide an orthogonal protection scheme within the broader context of Fmoc/tBu SPPS. The Nα-Fmoc groups are removed with a base (e.g., piperidine), while the Mtt group is removed with a very dilute acid (e.g., 1-2% Trifluoroacetic Acid, TFA). Final cleavage from the resin and removal of side-chain tBu, Boc, and Trt groups requires a much stronger acid cocktail (e.g., 95% TFA). This hierarchy of lability allows for selective manipulation at a specific site on the peptide while it remains anchored to the solid support.

| Protecting Group Family | Cleavage Reagent | Lability | Orthogonal To |

| Fmoc | 20% Piperidine in DMF | Base-Labile | Mtt, Boc, tBu, Trt |

| Mtt | 1-2% TFA in DCM | Highly Acid-Labile | Fmoc, Boc, tBu, Trt |

| Boc, tBu, Trt | 95% TFA | Acid-Labile | Fmoc |

Table 1: Orthogonality of the Mtt group in Fmoc-based SPPS.

Strategic Applications in Advanced Peptide Synthesis

The selective deprotection of Mtt-protected residues on-resin opens a gateway to a variety of complex peptide architectures.

-

Branched Peptides: An Fmoc-Lys(Mtt)-OH residue is incorporated into the primary sequence. After the main chain is assembled, the Mtt group is selectively removed, exposing the ε-amino group. A second peptide chain can then be synthesized from this branching point.[3][5]

-

Site-Specific Labeling: Similar to branching, the exposed amine on a lysine or ornithine side chain can be reacted with a reporter tag, such as a fluorophore, biotin, or a chelating agent for radiolabeling.[3]

-

Side-Chain Cyclization: A lysine or ornithine residue protected with Mtt can be paired with an aspartic or glutamic acid residue whose side chain is protected by another orthogonal group (e.g., Allyl). Selective deprotection of both side chains allows for on-resin head-to-side-chain or side-chain-to-side-chain lactam bridge formation.[3][5]

-

Thiol Protection for Disulfide Bridging: Fmoc-Cys(Mtt)-OH can be used alongside other cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH). The Mtt group can be selectively removed on-resin to facilitate the formation of a specific disulfide bond before the other cysteine residues are deprotected.[11]

Caption: Experimental workflow for branched peptide synthesis using Mtt.

Validated Experimental Protocols

The following protocols are self-validating systems designed for robustness. Success depends on the quality of reagents, particularly anhydrous solvents and pure TFA.

Protocol 1: Standard Mtt Cleavage with Dilute TFA

This is the most common and reliable method for Mtt deprotection.

-

Resin Swelling: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

-

Prepare Cleavage Cocktail: Prepare a fresh solution of 1-2% TFA and 2-5% TIS in DCM (v/v/v). For a 1% TFA, 2% TIS solution, use 1 mL TFA, 2 mL TIS, and 97 mL DCM.[7][12]

-

Expert Insight: The addition of 1-5% methanol (MeOH) to the cocktail has been shown to suppress the premature cleavage of tBu groups, though it may slow the Mtt cleavage rate.[13] This is a critical consideration for sequences containing sensitive residues adjacent to the Mtt-protected amino acid.

-

-

Deprotection: Drain the swelling solvent and add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[7] Agitate gently at room temperature.

-

Reaction & Monitoring: The deprotection is typically performed as a series of short treatments (e.g., 5-10 treatments of 2 minutes each or 2-3 treatments of 30 minutes each) rather than one prolonged exposure, which minimizes side reactions.[5] A faint yellow or orange color in the filtrate indicates the release of the Mtt cation; however, TIS will quench this color, rendering visual monitoring ineffective.[7] Completion should be verified by a small-scale cleavage and HPLC analysis if necessary.

-

Washing: After the final treatment, filter the resin and wash thoroughly with DCM (3x), followed by Methanol (2x), and DCM again (3x).[7]

-

Neutralization: Wash the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2x) to neutralize the protonated amine.

-

Final Wash: Wash the resin thoroughly with DMF (3-5x) to remove residual DIEA. The resin is now ready for the next synthetic step (e.g., coupling of the branch chain).

Protocol 2: Mtt Cleavage with a Fluorinated Alcohol Cocktail

This alternative method avoids TFA entirely and can be beneficial for highly acid-sensitive sequences, though it is generally slower.

-

Resin Swelling: Swell the peptide-resin in DCM as described above.

-

Prepare Cleavage Cocktail: Prepare a fresh solution of hexafluoroisopropanol (HFIP), trifluoroethanol (TFE), triethylsilane (TES), and DCM. A common ratio is 6.5:1:0.5:2 (DCM:HFIP:TFE:TES v/v/v/v).[7]

-

Deprotection: Add the cocktail to the resin and agitate at room temperature for 1-2 hours.[7]

-

Washing and Neutralization: Follow steps 5-7 from Protocol 1.

| Cleavage Cocktail | Typical Conditions | Advantages | Considerations & Caveats |

| 1-2% TFA, 2-5% TIS in DCM | 3-5 x 20-30 min @ RT | Fast, efficient, and widely validated. | Can cause partial cleavage of Trt groups or premature loss of peptide from highly sensitive resins (e.g., Rink Amide).[13][14] TIS prevents visual monitoring. |

| AcOH / TFE / DCM (e.g., 1:2:7) | 1-2 hours @ RT | Very mild, avoids TFA. | Can be slow and inefficient, particularly on hydrophilic resins.[5][7] |

| HFIP / TFE / TES / DCM | 1-2 hours @ RT | TFA-free alternative. | Slower than TFA-based methods. HFIP is a volatile and corrosive solvent. |

Table 2: Comparative summary of common Mtt cleavage cocktails.

Concluding Remarks for the Advanced Practitioner

The 4-methyltrityl group is more than a simple protecting group; it is a precision tool for molecular engineering. Its hyper-lability, when properly controlled, provides a level of synthetic freedom that is essential for developing next-generation peptide therapeutics, diagnostics, and research tools. Mastery of the Mtt group requires an understanding of its underlying chemical principles—the delicate balance of the cleavage equilibrium, the critical role of scavengers, and the subtle interplay with other protecting groups and resin linkers. By leveraging the validated protocols and expert insights provided in this guide, researchers can confidently employ the Mtt group to achieve their complex synthetic objectives with both efficiency and elegance.

References

- Amino Acid Derivatives for Peptide Synthesis.[Source URL: Not available]

-

4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Peptide Research.[Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.[Link]

-

Selective Removal of Mtt Protecting Group From Amines. Aapptec Peptides.[Link]

-

4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Semantic Scholar.[Link]

-

Fmoc-Lys(Mtt)-OH. P3 BioSystems.[Link]

-

Fmoc-Lys(Mtt)-OH [167393-62-6]. Aapptec Peptides.[Link]

-

The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. ResearchGate.[Link]

-

Supporting Information for Angew. Chem. Int. Ed. Z51418. Wiley-VCH.[Link]

-

Elimination of partial cleavage of acid labile groups during removal of Mtt protection. 5Z.com.[Link]

-

The deprotection of Lys(Mtt) revisited. Journal of Peptide Science.[Link]

-

The deprotection of Lys(Mtt) revisited. ResearchGate.[Link]

-

Amino Acid Sidechain Deprotection. Aapptec Peptides.[Link]

-

(a) Cys thiol protection with the 4-methyltrityl (Mtt) protecting... ResearchGate.[Link]

Sources

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. biosynth.com [biosynth.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. 5z.com [5z.com]

- 14. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to Fmoc-Asn(Mtt)-OH: Strategy and Application in Complex Peptide Synthesis

This guide provides an in-depth technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(4-Methyltrityl)-L-asparagine, or Fmoc-Asn(Mtt)-OH. Tailored for researchers, chemists, and professionals in peptide synthesis and drug development, this document moves beyond simple protocols to explain the strategic rationale for using this valuable derivative, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of Side-Chain Protection

In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the success of synthesizing complex peptides hinges on an orthogonal protection strategy.[] While the Nα-Fmoc group provides temporary protection removed at each cycle, semi-permanent protecting groups on reactive amino acid side chains are crucial. For asparagine (Asn), side-chain protection is vital for two primary reasons: it enhances the solubility of the Fmoc-Asn-OH building block, which is notoriously poor, and it prevents a critical side reaction—dehydration of the amide side chain to a nitrile during carboxyl activation.[2][3][4][5][6]

This compound is a specialized derivative where the side-chain amide is protected by a 4-methyltrityl (Mtt) group. Its true value lies in the unique lability of the Mtt group, which can be selectively removed under very mild acidic conditions while the peptide remains anchored to the solid support and other acid-labile groups (e.g., Boc, tBu, Trt) remain intact. This orthogonality is the key to unlocking advanced peptide modification strategies.

Physicochemical and Handling Data

All quantitative data for this compound are summarized below for quick reference. Proper storage and handling are critical for maintaining the reagent's integrity.

| Property | Value | Source(s) |

| CAS Number | 144317-22-6 | [7][8] |

| Molecular Formula | C₃₉H₃₄N₂O₅ | [7][8] |

| Molecular Weight | 610.70 g/mol | [7][8][9] |

| Appearance | White to off-white powder | |

| Storage Temperature | -20°C | [7] |

| Handling | Store under inert gas, protect from moisture. For maximum recovery, centrifuge the vial before opening. | [7] |

The Mtt Group: A Tool for Selective Deprotection

Expertise & Experience: Why Choose Mtt over Trt?

The most common side-chain protecting group for asparagine is the trityl (Trt) group. Both Mtt and Trt are acid-labile, but their sensitivity to acid differs significantly. The Mtt group, with its electron-donating methyl group on one of the phenyl rings, creates a more stable carbocation upon cleavage, thus making it significantly more acid-labile than the standard Trt group.

This difference is not trivial; it is the central reason for employing this compound. While the Trt group requires a strong trifluoroacetic acid (TFA) "cocktail" for removal (the same conditions used for final peptide cleavage from the resin), the Mtt group can be cleaved using a highly diluted solution of TFA (typically 1-2%) in a non-polar solvent like dichloromethane (DCM).[10] This allows for the selective deprotection of the asparagine side chain on-resin.

Causality: The choice of Mtt is a deliberate strategy for when a researcher plans to perform a chemical modification exclusively at the asparagine side chain. Using Fmoc-Asn(Trt)-OH would not permit this, as the conditions required to remove the Trt group would also cleave the entire peptide from most standard resins. The Mtt derivative is particularly superior when the Asn residue is near the N-terminus, a position where Trt cleavage can be sluggish.[11]

Authoritative Grounding: Orthogonality in Practice

The Mtt group is orthogonal to:

-

Nα-Fmoc group: Removed by basic conditions (e.g., 20% piperidine in DMF).

-

Standard side-chain groups: Such as tBu (tert-butyl) for Asp, Glu, Ser, Thr, Tyr and Boc (tert-butyloxycarbonyl) for Lys, Trp. These require strong acid (e.g., 95% TFA) for removal.

-

Hyper-acid labile resins: Such as 2-chlorotrityl chloride resin, allowing for the synthesis of fully protected peptide fragments.

This orthogonality is the foundation of its use in preparing complex architectures like cyclic or branched peptides, where the newly exposed side-chain amide can be used as a handle for on-resin modification.[12]

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Each step includes reasoning to ensure trustworthiness and reproducibility.

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard manual coupling cycle. Conditions can be adapted for automated synthesizers.

Objective: To efficiently incorporate this compound into the growing peptide chain while preventing side reactions.

Methodology:

-

Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mL, 5-7 minutes each) to remove the N-terminal Fmoc group of the preceding amino acid. Wash thoroughly with DMF (5-7 times).

-

Activator Solution Preparation: In a separate vessel, dissolve this compound (4 eq., 0.4 mmol, 244.3 mg) and an aminium-based coupling agent such as HBTU (3.9 eq., 0.39 mmol, 148 mg) or HATU in DMF. Add a tertiary base like N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, 140 µL).

-

Rationale: Pre-activation for 1-2 minutes converts the carboxylic acid to an active ester, ready for rapid aminolysis. Using slightly less than 1 equivalent of the coupling agent relative to the amino acid prevents the potential for side reactions involving the agent itself.

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the coupling time or perform a second coupling.

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove all soluble reagents. The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This is the key protocol that leverages the unique properties of this compound.

Objective: To selectively remove the Mtt protecting group from the asparagine side chain without cleaving other protecting groups or the peptide from the resin.

Methodology:

-

Resin Preparation: Ensure the peptide-resin is well-swelled in DCM. Wash the resin with DCM (3-5 times) to ensure it is free of DMF.

-

Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA and 2-5% Triisopropylsilane (TIS) in DCM.

-

Rationale: TFA is the cleaving agent. TIS is a critical scavenger that quenches the highly reactive Mtt carbocation released during cleavage, preventing it from reattaching to the peptide (e.g., at a tryptophan side chain).

-

-

Cleavage Reaction: Treat the peptide-resin with the deprotection cocktail (e.g., 10 mL for 0.1 mmol resin). Agitate gently. The reaction progress can often be monitored visually by the appearance of a yellow-orange color in the solution, characteristic of the Mtt cation.

-

Iterative Treatment: Perform multiple short treatments (e.g., 10-15 treatments of 2 minutes each) rather than one long treatment.[13] After each treatment, drain the solution and add a fresh portion of the cocktail.

-

Monitoring: After several treatments, take a small sample of the resin, wash it, and perform a final global cleavage on this sample. Analyze the resulting peptide by LC-MS to confirm the complete removal of the Mtt group.

-

Neutralization and Washing: Once deprotection is complete, thoroughly wash the resin with DCM (3-5 times). Then, wash with a 10% solution of DIPEA in DMF to neutralize any residual acid, followed by extensive washing with DMF. The resin now bears a peptide with a free side-chain amide on the asparagine residue, ready for modification.

Visualization of the Strategic Workflow

The following diagram illustrates the on-resin modification workflow enabled by this compound.

Sources

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. This compound | 144317-22-6 [amp.chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. shop.bachem.com [shop.bachem.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. 5z.com [5z.com]

- 15. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

The Practitioner's Handbook for Peptide Synthesis: A Deep Dive into the Solubility of Fmoc-Asn(Mtt)-OH

Foreword: The Asparagine Challenge in Solid-Phase Peptide Synthesis

To the researchers, chemists, and drug development professionals on the front lines of peptide innovation, the nuances of Solid-Phase Peptide Synthesis (SPPS) are a daily reality. While the elegance of the Fmoc/tBu strategy has revolutionized our ability to construct complex peptide chains, certain amino acids present persistent challenges. Asparagine (Asn), with its side-chain amide, is a notorious culprit. The unprotected derivative, Fmoc-Asn-OH, exhibits notoriously poor solubility in standard SPPS solvents, a consequence of strong intermolecular hydrogen bonding.[1][2] This limited solubility is not a mere inconvenience; it is a direct threat to the integrity of the synthesis, leading to incomplete couplings, the formation of deletion sequences, and significant downstream purification hurdles.[1][3]

To circumvent these issues, the use of side-chain protected asparagine derivatives is not just recommended, it is imperative for robust and reproducible synthesis.[4][5] Among the various protecting groups, the trityl (Trt) family has become the gold standard. This guide will provide an in-depth technical exploration of Fmoc-Asn(Mtt)-OH , a derivative featuring the 4-methyltrityl (Mtt) protecting group. We will dissect its solubility profile in common SPPS solvents, elucidate the profound impact of this enhanced solubility on synthesis outcomes, and provide field-proven protocols for its effective application.

The Chemical Rationale: Why Side-Chain Protection is Key to Solubility

The poor solubility of Fmoc-Asn-OH stems from its ability to form a network of intermolecular hydrogen bonds via its side-chain amide.[1] This creates a stable crystal lattice that is difficult for even polar aprotic solvents like N,N-Dimethylformamide (DMF) to disrupt. The introduction of a bulky protecting group on the side-chain amide, such as the trityl (Trt) or 4-methyltrityl (Mtt) group, fundamentally alters the molecule's intermolecular interactions.[1][6]

The large, hydrophobic Mtt group acts as a steric shield, physically hindering the formation of these hydrogen bonds.[1] This disruption of the crystalline structure allows solvent molecules to effectively solvate the individual this compound molecules, leading to a dramatic increase in solubility.

Solubility Profile of this compound: A Comparative Analysis

While extensive quantitative solubility data across a range of solvents is not always readily available in the public domain, qualitative and semi-quantitative data from suppliers and the scientific literature provide a clear picture of the advantages of Mtt protection.

It is widely reported that this compound exhibits superior solubility in DMF compared to its close analog, Fmoc-Asn(Trt)-OH.[7] This enhanced solubility facilitates coupling reactions at higher, more efficient concentrations.

| Derivative | DMF | NMP | DCM | Key Observations |

| Fmoc-Asn-OH | Very Poor[2] | Very Poor[2] | Insoluble | Prone to precipitation, leading to incomplete reactions.[1][4] |

| Fmoc-Asn(Trt)-OH | Good[2][6] | Good[3] | Sparingly Soluble | Significantly improved solubility over the unprotected form.[1][2] |

| This compound | Excellent[7] | Excellent | Sparingly Soluble | Reported to be more soluble than Fmoc-Asn(Trt)-OH, allowing for higher concentration solutions.[7] A related derivative, Fmoc-Asn(Mmt)-OH, is "clearly soluble" at 0.5 M in DMF.[7] |

This data underscores a critical point for the practicing peptide chemist: the choice of asparagine derivative has a direct and significant impact on the feasibility and efficiency of the synthesis. The enhanced solubility of this compound allows for the preparation of homogenous, high-concentration stock solutions, a crucial factor for driving coupling reactions to completion, especially in automated synthesis platforms.

Experimental Protocols: Leveraging the Solubility of this compound

The following protocols are designed to serve as a robust starting point for the incorporation of this compound in your SPPS workflows. The underlying principle is to fully exploit its favorable solubility to ensure efficient and complete coupling.

Protocol 1: Stock Solution Preparation

Objective: To prepare a stable, high-concentration stock solution of this compound for use in automated or manual SPPS.

Materials:

-

This compound

-

High-purity, amine-free DMF

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

-

Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration. A concentration of 0.5 M is a well-established and effective starting point.

-

Dissolution: Tightly cap the vial and vortex until the solid is fully dissolved. Due to its high solubility, this should occur rapidly.

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Sonication (if necessary): In the rare event that dissolution is slow, brief sonication (5-10 minutes) in a water bath can be employed to expedite the process.

-

Storage: Store the stock solution at the recommended temperature, typically 2-8°C, and protect from light.

Causality Explained: The ability to prepare a high-concentration stock solution is a direct consequence of the Mtt group's steric hindrance of intermolecular hydrogen bonding. This ensures that a sufficient excess of the amino acid is readily available in the reaction vessel to drive the coupling reaction to completion.

Protocol 2: Coupling of this compound in SPPS

Objective: To achieve a complete and efficient coupling of this compound to the N-terminus of the growing peptide chain on the solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound stock solution (e.g., 0.5 M in DMF)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or Collidine)

-

DMF for washing

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF and perform the N-terminal Fmoc deprotection using a standard protocol (e.g., 20% piperidine in DMF).

-

Washing: Thoroughly wash the deprotected peptide-resin with DMF to remove all traces of the deprotection solution.

-

Activation: In a separate vessel, pre-activate the this compound by mixing the stock solution with the coupling reagent and base according to the manufacturer's recommendations.

-

Coupling: Add the activated this compound solution to the peptide-resin.

-

Reaction: Allow the coupling reaction to proceed for the recommended time (typically 30-60 minutes). Agitate the reaction vessel throughout this period.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative result indicates a successful reaction.

-

Washing: Once the coupling is complete, thoroughly wash the peptide-resin with DMF to remove excess reagents and byproducts.

Self-Validation: The protocol's integrity is validated by the Kaiser test. A negative result confirms the absence of free primary amines, indicating that the coupling reaction has gone to completion. This is a direct benefit of the high solubility of this compound, which ensures that the activated amino acid is present in a sufficient concentration to react with all available sites on the resin.

Logical Workflow for Handling this compound in SPPS

The following diagram illustrates the decision-making process and workflow for the successful incorporation of this compound in a standard SPPS cycle.

Caption: Workflow for the incorporation of this compound in SPPS.

Troubleshooting and Field-Proven Insights

While this compound significantly mitigates solubility issues, meticulous laboratory practice remains paramount.

-

Solvent Quality: Always use high-purity, amine-free DMF. The presence of amines can cause premature Fmoc deprotection.

-

Complete Dissolution: Although highly soluble, always visually confirm that the this compound is fully dissolved before activation. Incomplete dissolution is a primary source of failed couplings.

-

Activation Chemistry: The choice of coupling reagent can influence reaction kinetics. For sterically hindered couplings, more potent activators like HATU are recommended.

-

Deprotection of the Mtt Group: The Mtt group is more acid-labile than the Trt group, allowing for more rapid cleavage.[8] This can be particularly advantageous when the asparagine residue is at the N-terminus of the peptide, where Trt group removal can be sluggish.[9]

Conclusion: A Superior Building Block for Robust Peptide Synthesis

The incorporation of asparagine in SPPS need not be a bottleneck in the synthesis of complex peptides. The use of side-chain protected derivatives is essential, and this compound stands out as a superior choice due to its excellent solubility in common SPPS solvents. This enhanced solubility translates directly to more reliable and efficient coupling reactions, higher purity crude products, and a more streamlined overall synthesis workflow. By understanding the chemical principles behind its efficacy and adhering to best practices in its application, researchers can confidently incorporate asparagine into their target peptides, paving the way for new discoveries in drug development and life sciences.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Role of Fmoc-Asn(Trt)-OH Solubility and Deprotection. [Link]

-

Protheragen. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-Asn(Trt)-OH: Enhancing Solubility and Preventing Side Reactions in Peptide Synthesis. [Link]

-

Lopez, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 13(4), 223-41. [Link]

-

Aapptec Peptides. This compound [144317-22-6]. [Link]

-

Gesquiere, J. C., et al. (1992). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Peptide research, 5(4), 245-6. [Link]

-

Albericio, F., et al. (2023). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. [Link]

-

Post, H., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-54. [Link]

-

Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Mesa Labs. SPPS Tips For Success Handout. [Link]

-

Gausepohl, H., et al. (1990). Asparagine coupling in Fmoc solid phase peptide synthesis. Peptide research, 3(1), 43-9. [Link]

-

Carpino, L. A., et al. (2007). The Dicyclopropylmethyl (Dcpm) Peptide Backbone Protectant. The Journal of organic chemistry, 72(22), 8271-82. [Link]

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

-

Barlos, K., et al. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of peptide research, 51(3), 194-200. [Link]

-

Wang, P., et al. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & biomolecular chemistry, 16(43), 8344-8348. [Link]

-

Aapptec Peptides. Technical Bulletins & General Procedures. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc-Asn(Mmt)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shop.bachem.com [shop.bachem.com]

A Comprehensive Technical Guide to the Stability, Storage, and Handling of Fmoc-Asn(Mtt)-OH

Introduction

In the precise and demanding field of solid-phase peptide synthesis (SPPS), the integrity of each building block is paramount to the success of synthesizing high-purity peptides. Fmoc-Asn(Mtt)-OH, Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(4-methyltrityl)-L-asparagine, is a critical derivative for incorporating asparagine residues. The asparagine side chain, with its primary amide, is notoriously prone to dehydration into a β-cyanoalanine residue during the activation step of coupling, a side reaction that is particularly prevalent with carbodiimide-based reagents.[1][2][3] The 4-methyltrityl (Mtt) group serves as a sterically bulky, acid-labile protecting group for this side-chain amide, effectively preventing this unwanted transformation and enhancing the solubility of the derivative in common SPPS solvents.[2][4]

However, the very feature that makes the Mtt group so valuable—its controlled lability—also introduces specific challenges related to stability, storage, and handling. A comprehensive understanding of this reagent's chemical behavior is not merely academic; it is a prerequisite for reproducible results, minimizing batch-to-batch variability and preventing the costly failure of complex peptide syntheses. This guide provides an in-depth analysis of the factors governing the stability of this compound, offers evidence-based protocols for its optimal storage and handling, and explains the mechanistic principles that underpin these recommendations.

Section 1: Physicochemical Profile and the Nature of the Mtt Group

This compound is a complex organic molecule whose stability is intrinsically linked to its structure. The Mtt group belongs to the family of trityl protecting groups, which are characterized by their sensitivity to acid. The addition of a methyl group in the para position of one of the phenyl rings increases the stability of the resulting carbocation upon cleavage, making the Mtt group more labile (easier to remove) than the unsubstituted trityl (Trt) group.[5] This property is fundamental to its use in orthogonal protection schemes, where selective deprotection of a side chain is required while other acid-labile groups, such as tert-butyloxycarbonyl (Boc) or tert-butyl (tBu), remain intact on the peptide-resin.[6]

| Property | Value | Source |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(4-methyltrityl)-L-asparagine | N/A |

| Molecular Formula | C₃₉H₃₄N₂O₅ | [7][8] |

| Molecular Weight | 610.7 g/mol | [7][8][9] |

| CAS Number | 144317-22-6 | [7][8] |

| Appearance | White to off-white powder | [10] |

graph "Fmoc_Asn_Mtt_OH_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];// Define nodes for atoms and groups Fmoc [label="Fmoc", pos="0,1.5!"]; NH [label="NH", pos="1.5,1.5!"]; alpha_C [label="Cα", pos="2.5,0.75!"]; H_alpha [label="H", pos="2.5,0!"]; Carboxyl [label="COOH", pos="3.8,1.25!"]; beta_C [label="CβH₂", pos="2.5,2.25!"]; SideChain_CO [label="C=O", pos="3.8,2.75!"]; SideChain_NH [label="NH", pos="5.0,2.25!"]; Mtt [label="Mtt", pos="6.25,2.75!"];

// Connect the backbone Fmoc -- NH [style=solid, len=1.5]; NH -- alpha_C [style=solid, len=1.2]; alpha_C -- Carboxyl [style=solid, len=1.2]; alpha_C -- H_alpha [style=solid, len=0.8]; alpha_C -- beta_C [style=solid, len=1.5];

// Connect the side chain beta_C -- SideChain_CO [style=solid, len=1.5]; SideChain_CO -- SideChain_NH [style=solid, len=1.5]; SideChain_NH -- Mtt [style=solid, len=1.5]; }

Caption: Chemical Structure of this compound.

Section 2: Stability Profile and Degradation Pathways

The concept of "stability" for this compound is nuanced. While we seek to prevent its unintended degradation during storage, its primary function in synthesis relies on its controlled degradation (deprotection).

Primary Degradation Pathway: Intentional Acid-Catalyzed Mtt Group Cleavage

The core utility of the Mtt group is its selective removal under mildly acidic conditions. This process is not a sign of instability but a designed feature. The reaction proceeds via protonation of the amide nitrogen followed by the departure of the highly stabilized 4-methyltrityl carbocation.

Mechanism:

-

Protonation: A weak acid (typically 1-2% Trifluoroacetic Acid, TFA) protonates the oxygen of the side-chain amide.

-

Cleavage: The C-N bond cleaves, releasing the peptide with a free asparagine side chain and the Mtt cation (Mtt⁺).

-

Cation Quenching: The Mtt⁺ is a reactive electrophile. If not trapped, it can reattach to nucleophilic sites on the peptide, such as the indole ring of tryptophan.[6] To prevent this, a scavenger like Triisopropylsilane (TIS) or methanol is included in the deprotection solution to quench the cation.[6][11]

Caption: Mtt group cleavage pathway and the role of scavengers.

Unintended Degradation Pathways During Storage

Improper storage can lead to unintended degradation, compromising the reagent's integrity.

-

Hydrolysis: As with most Fmoc-amino acids, the presence of moisture can lead to hydrolysis. This can occur at the Fmoc urethane linkage, releasing the free amine, or potentially at the carboxylic acid, though this is less common for the solid material. Storing in a desiccated environment is crucial.

-

Deamidation: The intrinsic degradation pathway for asparagine residues involves an intramolecular cyclization to a succinimide intermediate, which then hydrolyzes to a mixture of aspartic acid and isoaspartic acid residues.[12] This process is significantly accelerated by neutral or basic pH.[1] While this compound is a solid stored as a weak acid, exposure to basic contaminants or inappropriate solution conditions prior to use could initiate this pathway.

-

Thermal Decomposition: Complex organic molecules are susceptible to slow decomposition over time, a process accelerated by higher temperatures. While stable at room temperature for short periods, long-term storage at elevated temperatures can lead to a gradual loss of purity.

Section 3: Recommended Storage and Handling Conditions

A survey of supplier recommendations reveals a notable lack of consensus on the optimal storage temperature for this compound. This discrepancy underscores the need for a scientifically grounded, best-practice approach.

| Supplier / Source | Recommended Storage Temperature | Rationale / Notes |

| United States Biological | -20°C | Standard for long-term preservation of sensitive biochemicals.[7] |

| Bachem | +5 ± 3 °C | Refrigerated temperature to slow degradation without deep freezing.[9] |

| MySkinRecipes | Room temperature, sealed, dry | Emphasizes protection from moisture over temperature.[8] |

| Sigma-Aldrich (for Fmoc-Asn(Mmt)-OH) | 15-25°C | The more labile Mmt derivative is listed for RT storage, suggesting Mtt is also relatively stable.[10] |

| Senior Scientist Best Practice | -20°C for Long-Term (>6 months) +2 to +8°C for Short-Term (<6 months) | This tiered approach balances maximum stability with convenient access. Cold storage is the most effective way to minimize all potential degradation pathways (hydrolysis, thermal decomposition). The key mandate is to keep the material dry and under an inert atmosphere. |

Expert Recommendation and Justification

For maximal long-term stability and to ensure the highest purity for critical syntheses, storage at -20°C is unequivocally recommended .[7] This minimizes the kinetic rates of all potential degradation reactions. For routine use where the stock will be consumed within several months, storage at +2 to +8°C is an acceptable and practical alternative.[9]

Regardless of temperature, the two most critical factors are that the compound must be kept perfectly dry and preferably under an inert atmosphere (e.g., Argon or Nitrogen). Moisture is a more immediate and probable threat than thermal decomposition at ambient temperatures.

Standard Operating Procedure for Handling

-

Equilibration: Before opening, remove the container from the freezer or refrigerator and allow it to warm to ambient room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder.

-

Inert Atmosphere: If possible, open the container and handle the powder inside a glove box or glove bag with a dry, inert atmosphere. If not available, open the container briefly in a low-humidity environment.

-

Dispensing: Use a clean, dry spatula to quickly weigh the desired amount of powder into a separate vessel. Avoid prolonged exposure of the stock bottle to air.

-

Resealing and Storage: Immediately after dispensing, flush the stock bottle with dry argon or nitrogen, securely seal the cap, and wrap the cap junction with paraffin film to ensure an airtight seal. Return the container to its designated cold storage location.

Section 4: Experimental Protocols in Practice

The proper use of this compound is as important as its storage. The following protocol details the selective on-resin cleavage of the Mtt group, a common procedure in the synthesis of branched or cyclic peptides.

Protocol: Selective On-Resin Deprotection of the Mtt Group

This protocol is designed for the selective removal of the Mtt group from the asparagine side chain while the peptide remains attached to the resin and other acid-labile protecting groups (e.g., Boc, tBu) are preserved.

Reagents:

-

Deprotection Solution: 1-2% (v/v) TFA and 2% (v/v) TIS in Dichloromethane (DCM). Prepare this solution fresh before use.

-

Dichloromethane (DCM), peptide synthesis grade.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Methanol (MeOH), reagent grade.

-

1% (v/v) Diisopropylethylamine (DIPEA) in DMF.

Procedure:

-

Resin Swelling: Swell the Mtt-protected peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel.

-

Initial Deprotection: Drain the swelling solvent. Add the fresh Deprotection Solution to the resin (approx. 10 mL per gram of resin).

-

Reaction: Gently agitate the resin at room temperature. The Mtt cation imparts a characteristic yellow-orange color to the solution. The reaction time is typically 2-10 minutes per treatment.

-

Monitoring: After each treatment, drain the solution. To check for completion, take a few resin beads, wash them with DCM, and add a drop of 100% TFA. An immediate and strong orange color indicates the presence of remaining Mtt groups.[13][14]

-

Repeat as Necessary: Repeat steps 2-4 until the colorimetric test is negative (no color change upon addition of TFA), indicating complete removal of the Mtt group. Typically, 3 to 5 treatments are required.

-

Washing Sequence: Following complete deprotection, perform the following washes to remove all residual acid and byproducts:

-

The peptide-resin is now ready for the subsequent reaction on the deprotected asparagine side chain.

Caption: Workflow from storage to on-resin Mtt deprotection.

Conclusion

This compound is an essential tool for modern peptide synthesis, enabling the incorporation of asparagine while mitigating key side reactions. Its stability is not a simple matter of temperature but a multifactorial issue where dryness and an inert atmosphere are paramount. While supplier recommendations vary, a conservative approach of long-term storage at -20°C provides the highest assurance of reagent integrity. By combining this rigorous storage and handling protocol with a validated understanding of the Mtt group's controlled cleavage, researchers can leverage the full potential of this valuable building block, paving the way for the successful synthesis of increasingly complex and high-purity peptides.

References

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides | Request PDF. [Link]

-

Aapptec Peptides. This compound [144317-22-6]. [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

-

Aapptec Peptides. Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. [Link]

-

ResearchGate. The deprotection of Lys(Mtt) revisited | Request PDF. [Link]

-

National Center for Biotechnology Information. Understanding Acid Lability of Cysteine Protecting Groups - PMC. [Link]

-

Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]

-

Aapptec Peptides. Fmoc-Asn(Trt)-OH [132388-59-1]. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. [Link]

-

Journal of Pharmaceutical Sciences. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. usbio.net [usbio.net]

- 8. This compound [myskinrecipes.com]

- 9. shop.bachem.com [shop.bachem.com]

- 10. Fmoc-Asn(Mmt)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

Introduction to orthogonal protection in peptide synthesis with Mtt

An In-Depth Technical Guide to Orthogonal Protection in Peptide Synthesis with the 4-Methyltrityl (Mtt) Group

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the 4-methyltrityl (Mtt) protecting group, a cornerstone of modern orthogonal strategies in solid-phase peptide synthesis (SPPS). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations that enable the synthesis of complex, modified peptides. We will dissect the causality behind experimental choices, present validated protocols, and offer field-proven insights to empower your synthetic endeavors.

The Principle of Orthogonality: A Paradigm for Complex Synthesis

In the intricate process of assembling a peptide, the chemist's primary challenge is to direct the formation of amide bonds to a single, specific site at each step, while preventing unwanted side reactions at other reactive functional groups. This is achieved through the use of protecting groups. The true power of modern peptide synthesis, however, lies in the principle of orthogonal protection .[1][2]

An orthogonal protection scheme employs multiple classes of protecting groups within a single synthetic strategy, where each class is removable by a distinct chemical mechanism, leaving the others intact.[1][3] This allows for the precise, sequential manipulation of different parts of the peptide molecule. A typical Fmoc/tBu-based SPPS, the most common strategy today, relies on three tiers of protection:

-

Temporary Nα-Protection: The base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed at the beginning of each coupling cycle.[4][5]

-

Permanent Side-Chain Protection: Acid-labile groups (e.g., tBu, Boc, Trt), which protect reactive amino acid side chains throughout the synthesis and are typically removed during the final cleavage from the resin.[1][5]

-

Auxiliary Orthogonal Protection: A third class of protecting groups, like Mtt, that can be removed under conditions that do not affect either the Nα-Fmoc group or the "permanent" acid-labile side-chain protection. This selective deprotection is the gateway to creating complex peptide architectures.[1]

The following diagram illustrates this hierarchical relationship, which is fundamental to advanced peptide design.

Caption: The hierarchy of orthogonal protecting groups in SPPS.

The 4-Methyltrityl (Mtt) Group: Properties and Advantages

The 4-methyltrityl (Mtt) group is a member of the trityl family of protecting groups, which are known for their acid lability. It is employed to protect the side chains of various amino acids, most notably Lysine (Nε), Ornithine, and Histidine, but also the carboxamide functions of Asparagine and Glutamine.[6][7][8][9]

The key to the Mtt group's utility is its exquisite acid sensitivity . It can be cleaved under exceptionally mild acidic conditions—typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM)—that are insufficient to remove more robust acid-labile groups like tert-butyl (tBu) or tert-butyloxycarbonyl (Boc).[10][11][12] This provides a critical orthogonal window for chemists. While the peptide remains anchored to the resin and its other side chains remain protected, the Mtt-protected residue can be selectively unveiled for further modification.[10][13]

Comparative Acid Lability

The strategic selection of a protecting group hinges on understanding its relative stability. The Mtt group fits into a gradient of acid lability among common trityl-based and other acid-cleavable groups.

| Protecting Group | Abbreviation | Typical Cleavage Condition | Classification |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20-40% Piperidine in DMF | Base-Labile |

| 4-Methyltrityl | Mtt | 1-2% TFA in DCM | Highly Acid-Labile |

| 4-Methoxytrityl | Mmt | 0.5-1% TFA in DCM; Acetic Acid/TFE/DCM | Very Highly Acid-Labile |

| Trityl | Trt | 5-10% TFA in DCM; >80% Acetic Acid | Highly Acid-Labile |

| tert-Butyloxycarbonyl | Boc | 25-50% TFA in DCM | Acid-Labile |

| tert-Butyl | tBu | >50% TFA in DCM | Acid-Labile |

| This table summarizes general conditions; specific cleavage kinetics can be influenced by sequence, resin, and scavenger choice. |

This graduated lability is the cornerstone of the Mtt group's strategic value, allowing it to be peeled away without disturbing the primary side-chain protection scheme.[6][14]

Experimental Protocol: Selective On-Resin Deprotection of Nε-Mtt

This protocol describes a robust and widely validated method for the selective removal of the Mtt group from the ε-amino group of a lysine residue on a peptide-resin. The causality for each step is explained to ensure a self-validating and reproducible workflow.

Core Principle:

The protocol relies on treating the peptide-resin with a dilute solution of TFA. The acid protonates the oxygen or nitrogen atom to which the Mtt group is attached, facilitating its departure as a resonance-stabilized Mtt carbocation. A scavenger, Triisopropylsilane (TIS), is essential to irreversibly trap this carbocation, preventing its potential reattachment to the newly liberated amine or other nucleophilic sites on the peptide.[7][11][15]

Materials:

-

Mtt-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

10% (v/v) Diisopropylethylamine (DIPEA) in DMF

Step-by-Step Methodology:

-

Resin Swelling (Preparation):

-

Place the peptide-resin in a suitable reaction vessel.

-

Add sufficient DCM (approx. 10 mL per gram of resin) to swell the resin beads.

-

Gently agitate for 20-30 minutes.

-

Causality: Swelling the polymer matrix is critical. It ensures that the deprotection reagents can fully penetrate the beads and access all Mtt-protected sites, preventing incomplete cleavage.[11]

-

-

Deprotection Cocktail Preparation (The Active Step):

-

Prepare a fresh deprotection cocktail of 1% TFA and 2-5% TIS in DCM (v/v/v) . For example, for 10 mL of solution, use 0.1 mL TFA, 0.5 mL TIS, and 9.4 mL DCM.

-

Causality: A low TFA concentration (1-2%) is the key to orthogonality, providing just enough acidity to cleave the Mtt group while leaving tBu and Boc groups intact.[16][17] TIS acts as a scavenger for the liberated Mtt cation, which is crucial for driving the reaction to completion.[11]

-

-

Mtt Cleavage Reaction (Execution & Monitoring):

-

Drain the swelling DCM from the resin.

-

Immediately add the freshly prepared deprotection cocktail.

-

Agitate the resin gently. You should observe the solution turning a characteristic bright yellow or orange color, which indicates the successful release of the Mtt cation.[11][15]

-

Perform this treatment in multiple, short incubations (e.g., 5-10 treatments of 2 minutes each) rather than one long incubation. After each incubation, drain the colored solution and add fresh cocktail.

-

Continue until the solution remains colorless upon addition, signifying complete removal of the Mtt group.

-

Causality: Multiple short treatments are more effective than a single long one because they repeatedly shift the cleavage equilibrium towards the deprotected state by removing the Mtt cation product. Visual monitoring provides real-time feedback on the reaction's progress.

-

-

Washing and Neutralization (System Reset):

-

After the final deprotection step, wash the resin thoroughly with DCM (3x), DMF (3x).

-

Neutralize the resin by washing with 10% DIPEA in DMF (2x, 5 min each).

-

Perform a final wash cycle with DMF (3x) and DCM (3x).

-

Causality: Extensive washing removes residual acid and cleaved Mtt-scavenger adducts. Neutralization with a non-nucleophilic base (DIPEA) is vital to ensure the newly deprotected amine is in its free, reactive state for the subsequent coupling reaction.

-

The resin is now ready for site-specific modification at the liberated lysine side chain. The following workflow diagram visualizes this entire process.

Caption: Step-by-step workflow for the selective cleavage of the Mtt group.

Strategic Applications in Advanced Peptide Synthesis

The ability to selectively deprotect a single site on a fully protected, resin-bound peptide opens a vast landscape of synthetic possibilities that are impossible with linear SPPS alone.

-

Branched Peptides: The most common application is the synthesis of branched or "dendrimeric" peptides. After Mtt removal from a lysine side chain, a new peptide chain can be assembled on the ε-amino group.[10][12][15] This is invaluable for creating multi-antigenic peptides (MAPs) for vaccine development or for synthesizing protein mimics.

-

On-Resin Cyclization: Mtt can be used to protect one of two residues destined to form a cyclic bridge (e.g., a side-chain-to-side-chain lactam bridge). Selective deprotection allows for the controlled, on-resin cyclization, which often improves peptide stability and biological activity.[6]

-

Post-Translational Modifications and Bioconjugation: The liberated amine serves as a chemical handle for introducing a wide array of modifications. This includes the attachment of fatty acids for lipidation, carbohydrates for glycosylation, or the conjugation of fluorescent probes, biotin tags, or drug payloads for targeted delivery.[6][14]

Conclusion: The Mtt Group as an Enabling Tool

The 4-methyltrityl group is more than just another protecting group; it is a strategic tool that embodies the principle of orthogonality. Its high acid lability provides a precise and reliable method for site-specific manipulation, enabling chemists to construct sophisticated molecular architectures with a high degree of control. By understanding the chemical causality behind its cleavage and mastering the validated protocols for its use, researchers can unlock new possibilities in peptide design, from novel therapeutics to advanced biomaterials.

References

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

-

AAPPTec. Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Available from: [Link]

-

AAPPTec. Amino Acid Sidechain Deprotection. Available from: [Link]

-

ResearchGate. The deprotection of Lys(Mtt) revisited | Request PDF. Available from: [Link]

-

PubMed. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Available from: [Link]

-

Semantic Scholar. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Available from: [Link]

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

- Amblard, F. et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254 (2006).

-

ResearchGate. Strategy in Solid-Phase Peptide Synthesis | Request PDF. Available from: [Link]

- Royal Society of Chemistry. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Specialist Periodical Reports (Vol. 43).

- Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. Z51418. (2003).

- National Institutes of Health. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Scientific Reports, 8(1), 15394 (2018).

- National Institutes of Health. Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 94(18), 9490-9495 (1997).

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

ResearchGate. The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides | Request PDF. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. books.rsc.org [books.rsc.org]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. advancedchemtech.com [advancedchemtech.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 17. peptide.com [peptide.com]

The Strategic Imperative of Mtt Protection for Asparagine Incorporation in Solid-Phase Peptide Synthesis

A Senior Application Scientist's In-depth Technical Guide

In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues presents a notorious challenge, frequently compromising the purity and yield of the final peptide product. The primary culprit is the propensity of the asparagine side-chain amide to undergo dehydration to a β-cyanoalanine residue during the activation of the C-terminus for coupling.[1][2] This irreversible modification, resulting in a mass loss of 18 Da, introduces a significant and often difficult-to-remove impurity, thereby complicating downstream applications.[1] This technical guide provides an in-depth exploration of Fmoc-Asn(Mtt)-OH as a robust solution to this long-standing problem, detailing its key features, the underlying chemical principles, and field-proven protocols for its successful application.

The Asparagine Conundrum: A Closer Look at the Dehydration Side Reaction

During standard SPPS coupling cycles, the carboxylic acid of the incoming Fmoc-amino acid is activated to facilitate peptide bond formation. With unprotected asparagine, this activation, particularly when using carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), can inadvertently trigger the dehydration of the side-chain amide, forming a nitrile.[1][3]

This side reaction is not merely a minor inconvenience; it represents a fundamental challenge to the integrity of the synthetic peptide. The resulting β-cyanoalanine-containing peptides are often difficult to separate from the desired product due to similar retention times in chromatography. Furthermore, the alteration of the side chain can have profound and unpredictable effects on the peptide's structure, function, and biological activity.

This compound: A Shield Against Unwanted Side Reactions

To circumvent the issue of asparagine side-chain dehydration, the strategic use of a protecting group on the amide nitrogen is the most effective approach.[1] Among the various options available, the 4-methyltrityl (Mtt) group has emerged as a particularly advantageous choice. This compound is a derivative of asparagine where the N-α is protected by the base-labile Fmoc group, and the side-chain amide is shielded by the acid-labile Mtt group.[4]

The bulky nature of the Mtt group provides steric hindrance, effectively preventing the side-chain amide from participating in unwanted reactions during the activation and coupling steps.[1] This ensures the integrity of the asparagine residue throughout the synthesis, leading to a significantly purer crude peptide product.

Key Features and Advantages of the Mtt Protecting Group

The efficacy of this compound in SPPS is rooted in the unique chemical properties of the Mtt group. As a member of the trityl family of protecting groups, its lability is tunable, offering a distinct advantage in complex synthetic strategies.

Orthogonality: The Cornerstone of Selective Modification

A paramount feature of the Mtt group is its orthogonality to the commonly used Fmoc/tBu strategy in SPPS.[5][6] This means that the Mtt group can be selectively removed under very mild acidic conditions that do not affect the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) or the linkage of the peptide to the resin.[5][7] This orthogonality is crucial for on-resin modifications of the asparagine side chain, although the primary application of this compound is to prevent dehydration.

Tunable Acid Lability for Precise Control

The Mtt group is a modification of the trityl (Trt) group, with the addition of a methyl group to one of the phenyl rings. This subtle modification enhances its acid lability compared to the parent Trt group, allowing for faster and more efficient cleavage under milder conditions.[8] The general order of acid lability for related trityl groups is: Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt (trityl).[9] This tunability allows for fine-tuning of the deprotection strategy based on the specific requirements of the peptide sequence and the presence of other acid-sensitive moieties.

The selective cleavage of the Mtt group is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM).[7][10] The release of the Mtt cation into the solution often produces a characteristic yellow-orange color, providing a visual indicator of the deprotection progress.[5][10]

Data Presentation: A Comparative Overview of Asparagine Protecting Groups

| Protecting Group | Chemical Structure | Key Features | Deprotection Conditions |

| None | - | Prone to dehydration, especially with carbodiimide activators. | - |

| Trityl (Trt) | Triphenylmethyl | Bulky, prevents dehydration. Good solubility.[11][12] | Standard TFA cleavage cocktail (e.g., 95% TFA).[11] |